Cas no 23758-80-7 (6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI))

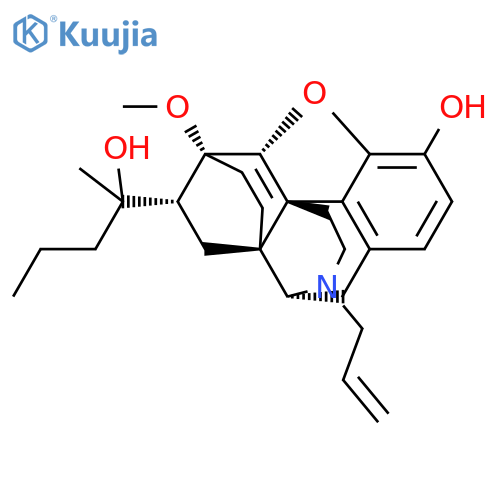

23758-80-7 structure

Nombre del producto:6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI)

6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI) Propiedades químicas y físicas

Nombre e identificación

-

- 6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI)

- 6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propy...

- Alletorphine

- allethorphine

- N-Allyletorphine

- S-218M

- Alletorfina

- N-Allylnoretorphine

- Alletorfina [INN-Spanish]

- 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3-hydroxy-6-methoxy-alpha-methyl-17-(2-propenyl)-alpha-propyl-, (5alpha,7alpha(R))-

- 4UWR086NOA

- 17-Allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-6,14-endo-ethenotetrahydrooripavine

- Alletorphinum [INN-Latin]

- R&S-218-M

- R&S 218-M

- 6,14-Ethenotetrahydrooripavine, 17-allyl-17-demethyl-7alpha-((R)-1-hydroxy-1-methylbutyl)-

- R&S-218M

- 23758-80-7

- (1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol

- 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3-hydroxy-6-methoxy-alpha-methyl-17-(2-propenyl)-alpha-propyl-, (alphaR,5alpha,7alpha)-

- UNII-4UWR086NOA

- Alletorphinum

- RX 218M

- 12-Allyl-1,2,3a,8,9-hexahydro-5-hydroxy-2alpha(1(R)-hydroxy-1-methylbutyl)-3-methoxy-3,9a-etheno-9,9b-iminoethano-phenanthro-(4,5-bcd)-furan

- ALLETORPHINE [INN]

- 17-ALLYL-17-DEMETHYL-7.ALPHA.-((R)-1-HYDROXY-1-METHYLBUTYL)-6,14-ENDO-ETHENOTETRAHYDROORIPAVINE

- Q4732178

- DTXSID401029889

- Alletorphine [INN:BAN]

-

- Renchi: InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24?,25-,26+,27-/m1/s1

- Clave inchi: OSQIRUUENNTOQL-OLNHVAIVSA-N

- Sonrisas: CCCC([C@H]1C[C@]23[C@H]4CC5C=CC(O)=C6O[C@H]([C@@]2(C=56)CCN4CC=C)[C@]1(C=C3)OC)(C)O

Atributos calculados

- Calidad precisa: 437.25700

- Masa isotópica única: 437.256609

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 32

- Cuenta de enlace giratorio: 6

- Complejidad: 831

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 6

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 62.2

- Xlogp3: 3.8

Propiedades experimentales

- índice de refracción: 1.642

- PSA: 62.16000

- Logp: 3.65770

6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI) Literatura relevante

-

1. Synthesis based on cyclohexadienes. Part 34.1 A tandem cationic rearrangement–ene cyclisation route to 2-pupukeanoneP. John Biju,Krishna Kaliappan,M. S. Laxmisha,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 2000 3714

-

2. Base catalysed rearrangements involving ylide intermediates. Part 16. The preparation and thermal rearrangement of allylammonioamidatesKan Chantrapromma,W. David Ollis,Ian O. Sutherland J. Chem. Soc. Perkin Trans. 1 1983 1029

-

3. Study of the transamidative ring expansion of N-ω-halogenoalkyl-β-lactams of alkyl chain lengths 2–12 in liquid ammonia and other liquid amines: syntheses of 7-, 8- and 9-membered 1,5-diaza cyclic ketones, including routes to (±)-dihydroperiphylline and (±)-celabenzineMichael J. Begley,Leslie Crombie,David Haigh,Raymond C. F. Jones,Steven Osborne,Richard A. B. Webster J. Chem. Soc. Perkin Trans. 1 1993 2027

-

4. Synthesis based on cyclohexadienes. Part 24.1 A new total synthesis of pupukean-2-one and a facile entry to copa and ylanga type sesquiterpene skeletonsKrishna Kaliappan,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 1997 3393

-

5. Base catalysed rearrangements involving ylide intermediates. Part 16. The preparation and thermal rearrangement of allylammonioamidatesKan Chantrapromma,W. David Ollis,Ian O. Sutherland J. Chem. Soc. Perkin Trans. 1 1983 1029

23758-80-7 (6,14-Ethenomorphinan-7-methanol,4,5-epoxy-3-hydroxy-6-methoxy-a-methyl-17-(2-propenyl)-a-propyl-, (aR,5a,7a)- (9CI)) Productos relacionados

- 2098097-82-4(Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate)

- 725-89-3(3,5-Bis(trifluoromethyl)benzoic acid)

- 105686-10-0(Imidazolidinetrione, [(3,4-dimethoxyphenyl)methyl]-)

- 1314727-21-3(2-Methyl-2-(4-methyl-3-nitrophenyl)propanoic acid)

- 1314672-39-3(1-(5-bromo-2-chlorophenyl)cyclopropan-1-amine)

- 566-01-8(5b-Dihydrocorticosterone)

- 2171452-58-5(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-dimethylpentanoic acid)

- 2229228-35-5(1-1-(3,5-difluoro-2-hydroxyphenyl)cyclopropylethan-1-one)

- 1785653-80-6(tert-butyl 4-cyano-3,3-difluoropiperidine-1-carboxylate)

- 933673-53-1(4-Fluorobenzylthioacetonitrile)

Proveedores recomendados

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Synrise Material Co. Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote